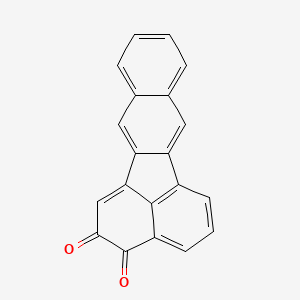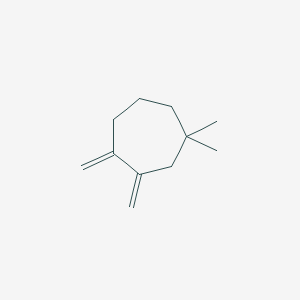![molecular formula C16H21NO2 B14319943 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103223-56-9](/img/structure/B14319943.png)
3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidin-2-one core structure substituted with a tert-butyl and methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one typically involves the condensation of 3-tert-butyl-4-methoxybenzaldehyde with pyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-(2-(3-tert-Butyl-4-methoxyphenyl)vinyl)pyridine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidin-2-one core and a tert-butyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
103223-56-9 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
3-[(3-tert-butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)13-10-11(5-6-14(13)19-4)9-12-7-8-17-15(12)18/h5-6,9-10H,7-8H2,1-4H3,(H,17,18) |
InChI 键 |
YFCPLFNMILRXNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
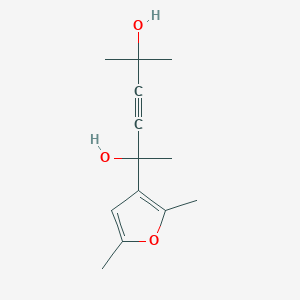
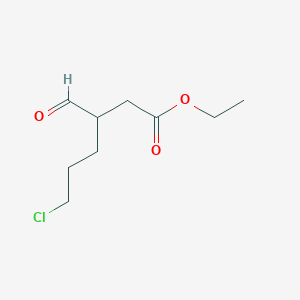
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
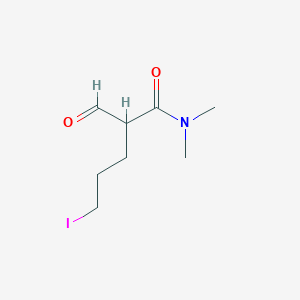
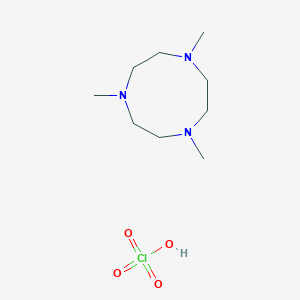
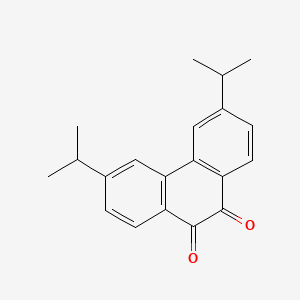
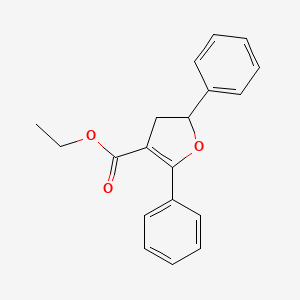
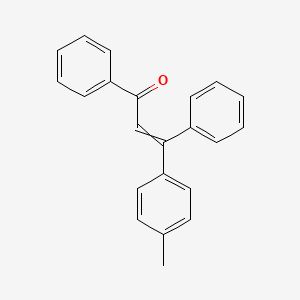
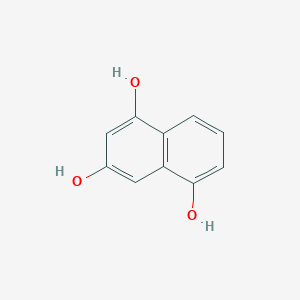
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
